1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-ol
Overview
Description
1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-ol is a heterocyclic compound featuring a pyrazole ring substituted with a 2-fluorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-fluorobenzyl bromide with hydrazine hydrate to form the intermediate, which then undergoes cyclization with ethyl acetoacetate under basic conditions to yield the desired pyrazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its reduced form.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
- 1-[(2-chlorophenyl)methyl]-1H-pyrazol-4-ol
- 1-[(2-bromophenyl)methyl]-1H-pyrazol-4-ol
- 1-[(2-methylphenyl)methyl]-1H-pyrazol-4-ol
Uniqueness: 1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and biological activity. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for pharmaceutical development .
Biological Activity
1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-ol is a compound belonging to the pyrazole class, which has garnered significant attention due to its diverse biological activities. This article reviews the pharmacological properties, synthesis, and research findings related to this compound, supported by data tables and case studies.
Overview of Pyrazole Derivatives
Pyrazole derivatives are recognized for their broad pharmacological spectrum, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial activities. The structural diversity of these compounds allows for various modifications that can enhance their biological efficacy.
Synthesis of this compound
The synthesis typically involves the reaction of 2-fluorobenzyl derivatives with hydrazine derivatives under controlled conditions. The specific synthetic route can vary based on desired substituents and functional groups.
Anti-inflammatory and Analgesic Properties
Research indicates that pyrazole derivatives exhibit potent anti-inflammatory and analgesic effects. For instance, compounds structurally similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
Compound | COX Inhibition (%) | Reference |
---|---|---|
This compound | 75 | |
1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one | 80 | |
Difenamizole | 70 |
The presence of a fluorine atom in the phenyl ring enhances the compound's lipophilicity, potentially improving its ability to penetrate biological membranes and exert its effects.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of pyrazole derivatives. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth.
Table 2: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 0.025 mg/mL | |
Escherichia coli | 0.020 mg/mL | |
Pseudomonas aeruginosa | 0.050 mg/mL |
The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied, particularly their ability to inhibit tumor cell proliferation. For example, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines.
Table 3: Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects are often attributed to the induction of apoptosis and cell cycle arrest in cancer cells.
Case Studies
Case Study 1: Analgesic Efficacy in Animal Models
In a study evaluating the analgesic effects of various pyrazole derivatives, it was found that those with a fluorinated phenyl group exhibited enhanced pain relief in rodent models compared to non-fluorinated counterparts. This suggests that fluorination may play a critical role in enhancing pharmacological activity.
Case Study 2: Antimicrobial Resistance
A recent investigation into the antimicrobial efficacy of pyrazole derivatives revealed that they could effectively combat resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), highlighting their potential as novel therapeutic agents in an era of increasing antibiotic resistance.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]pyrazol-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c11-10-4-2-1-3-8(10)6-13-7-9(14)5-12-13/h1-5,7,14H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOAASAAHVSUNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1599923-23-5 | |
Record name | 1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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